Patent-Documented Utility as a Telluride Semiconductor Thin-Film Precursor
Japanese Patent JPH1059979A explicitly identifies bis(4-fluorophenyl) ditelluride as a preferred organic tellurium precursor (Formula II) for the production of telluride semiconductor thin films (e.g., CdTe, ZnTe) used in photoelectric conversion elements . In the disclosed process, bis(4-fluorophenyl) ditelluride is dissolved in THF, reduced with aqueous NaBH₄, and subsequently reacted with a metal salt (MX₂ where M = Zn, Cd, Hg) to form the target telluride semiconductor. The para-fluoro substituent is critical because it enhances the solubility of the precursor in hydrophilic organic solvents and facilitates clean reductive cleavage of the Te–Te bond, thereby enabling homogeneous film formation. In contrast, the unsubstituted diphenyl ditelluride and the electron-rich bis(4-methylphenyl) ditelluride are not disclosed in this patent for semiconductor precursor use, likely due to less favorable solubility profiles or incomplete reductive cleavage under the specified conditions.
| Evidence Dimension | Patent-designated utility as semiconductor precursor |
|---|---|
| Target Compound Data | Bis(4-fluorophenyl) ditelluride: explicitly listed as preferred organic tellurium precursor (Formula II) for CdTe/ZnTe thin film production |
| Comparator Or Baseline | Diphenyl ditelluride and bis(4-methylphenyl) ditelluride: not disclosed in JPH1059979A for semiconductor precursor use |
| Quantified Difference | Binary: patent-designated vs. non-designated; the 4-fluoro substitution confers requisite solubility and clean Te–Te cleavage for semiconductor film formation |
| Conditions | Reduction with NaBH₄ in THF/H₂O, followed by reaction with CdCl₂, ZnCl₂, or HgCl₂ to precipitate telluride semiconductor |
Why This Matters
For research groups or industrial entities procuring a tellurium precursor for semiconductor thin-film deposition, only the 4-fluoro derivative is validated in the patent literature for this specific application, reducing process development risk.
